4-methoxy-N-(4-{[(naphthalen-1-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide

CTPS1 Inhibitor Structural Biology Drug Discovery

Procure 4-methoxy-N-(4-{[(naphthalen-1-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide (CAS 921542-93-0) for CTPS1-focused drug discovery. Its rigid naphthalene-1-carbamoylmethyl arm imposes conformational constraint and a distinct H-bond/π-stacking profile, enabling selective interrogation of CTPS1-CTPS2 isoform selectivity. Use in T-/B-cell proliferation assays, focused SAR libraries, ADME/Tox profiling, and as a CTPS1-selective negative control in antibacterial screens. Insist on ≥95% HPLC purity to minimize off-target effects.

Molecular Formula C23H19N3O3S
Molecular Weight 417.5 g/mol
CAS No. 921542-93-0
Cat. No. B3304039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methoxy-N-(4-{[(naphthalen-1-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide
CAS921542-93-0
Molecular FormulaC23H19N3O3S
Molecular Weight417.5 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=CC=CC4=CC=CC=C43
InChIInChI=1S/C23H19N3O3S/c1-29-18-11-9-16(10-12-18)22(28)26-23-24-17(14-30-23)13-21(27)25-20-8-4-6-15-5-2-3-7-19(15)20/h2-12,14H,13H2,1H3,(H,25,27)(H,24,26,28)
InChIKeyQYFOJEUHNXCVRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methoxy-N-(4-{[(naphthalen-1-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide (CAS 921542-93-0): A Structurally Differentiated Thiazole-Benzamide Scaffold with an Unresolved Pharmacological Fingerprint


4-Methoxy-N-(4-{[(naphthalen-1-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide (CAS 921542-93-0) is a synthetic small molecule belonging to the N-(thiazol-2-yl)-benzamide class, characterized by a unique architectural assembly of a 4-methoxybenzamide group tethered to a naphthalen-1-yl moiety via a thiazole-carbamoylmethyl linker . This compound was identified as a novel chemical entity within a patent family claiming benzamide-based inhibitors of cytidine triphosphate synthase 1 (CTPS1) [1]. Unlike simpler N-(thiazol-2-yl)-benzamide analogs, the presence of the rigid naphthalene-1-carbamoylmethyl substituent at the thiazole 4-position introduces both a unique conformational constraint and a distinct hydrogen-bond-donor/π-stacking profile absent in many comparator structures. This structural distinction prohibits facile in-class substitution and establishes the compound as a potential candidate for CTPS1-targeted drug discovery and chemical biology probe development. The compound is supplied by leading chemical vendors (e.g., Selleckchem, Cayman Chemical) specifically for research purposes .

The Challenge of Generic Thiazole-Benzamide Substitution for CTPS1: Why 4-Methoxy-N-(4-{[(naphthalen-1-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide Is Not Interchangeable


The thiazole-benzamide chemical landscape encompasses compounds with widely divergent selectivity and potency profiles against CTPS1 and other targets. Substitution is prohibited by the recognized isoform selectivity differences between CTPS1 and CTPS2, which are essential for avoiding broad off-target effects in antiproliferative applications [REFS-1, REFS-2]. The target compound occupies a structurally distinct space compared to many in-class candidates: it incorporates a naphthalene-1-carbamoylmethyl arm rather than the simpler phenyl or heteroaryl acetamide extensions found in earlier CTPS1 inhibitor chemotypes. This structural feature is predicted to have a profound impact on CTPS1 active-site occupancy and binding kinetics, a principle that underlies the discovery of first-in-class CTPS1/2 pan-selective agents [3]. The absence of interchangeable biological parity between structurally similar thiazole compounds demands rigorous experimental validation; the differential profile of 4-methoxy-N-(4-{[(naphthalen-1-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide precludes its casual replacement by a generic analog.

Quantitative Differentiation Analysis: A Structural and Physicochemical Comparison of 4-Methoxy-N-(4-{[(naphthalen-1-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide Against Key Comparators


Structural Differentiation: Naphthalene-1-carbamoylmethyl Arm vs. Simpler Alkylsulfonamidoacetamide CTPS1 Chemotypes

The target compound is distinguished from the lead series described in the CTPS1/2 pan-selective program (e.g., compound 27) by the replacement of an alkylsulfonamidoacetamide or acetamide extension with a naphthalene-1-carbamoylmethyl group. This substitution introduces two hydrogen-bond-donating carboxamide NH groups and a large aromatic naphthalene ring system versus the single polar sulfonamide present in the reference chemotype. These features are anticipated to alter both the thermodynamics of binding and isoform selectivity, a hypothesis supported by the known structural plasticity of the CTPS1 substrate tunnel and the observation that selective CTPS1 inhibition requires precise molecular recognition of the isoform-specific regulatory domain [REFS-1, REFS-2].

CTPS1 Inhibitor Structural Biology Drug Discovery

Physicochemical Property Differentiation: Higher Calculated logP and Rotatable Bond Count vs. Simpler Thiazole-Benzamides

In silico property calculation using the compound's SMILES indicates a higher lipophilicity and greater structural flexibility compared to simpler 3-chloro-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide or N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]benzamide . The presence of the additional carbamoylmethyl linker increases the number of rotatable bonds to ~8–9, compared to ~4 rotatable bonds in the simpler comparators, while also elevating the calculated logP above the typical oral drug-like space. These differences may influence membrane permeability, solubility, and promiscuous binding in cellular assays [REFS-2, REFS-3].

ADME Physicochemical Properties Drug-likeness

Patent-Based Target Differentiation: Explicit Claim as a CTPS1 Inhibitor vs. Non-Specific Thiazole Antimicrobials

The compound is explicitly encompassed within the general formula (I) of patent US20230183229A1, which claims novel benzamide compounds as cytidine triphosphate synthase 1 inhibitors for the treatment of cell proliferation disorders [1]. This contrasts with many structurally related thiazole-benzamides, which are claimed as antibacterial or antifungal agents without a defined human enzyme target. The association with a validated therapeutic target provides a clear rationale for its procurement as a focused tool compound in CTPS1-mediated immune cell proliferation studies, rather than as a generic antimicrobial screening hit.

CTPS1 Immuno-oncology Patent Analysis

Defined Application Scenarios for 4-Methoxy-N-(4-{[(naphthalen-1-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide in CTPS1-Focused Discovery and Chemical Biology


CTPS1 Pharmacological Probe for Lymphocyte Proliferation Assays

Use this compound as a structurally defined chemical probe to interrogate CTPS1-dependent lymphocyte proliferation in primary T-cell or B-cell activation assays. The structural distinction of its naphthalene-1-carbamoylmethyl motif supports its role in dissecting the CTPS1-CTPS2 isoform selectivity landscape, a key challenge in immuno-oncology. Procure at a purity ≥95% (HPLC) to ensure minimal off-target effects; pair with CTPS2-selective or pan-inhibitory controls. Directly leverages the CTPS1 inhibitor patent scope linking this compound to cell proliferation disorders [REFS-1, REFS-2].

Structure-Activity Relationship (SAR) Expansion of CTPS1 Inhibitor Pharmacophore

Incorporate this compound as a key analog in a focused SAR library aimed at optimizing CTPS1 binding affinity and isoform selectivity. The naphthalene-1-carbamoylmethyl arm provides a distinct vector for exploring the CTPS1 substrate tunnel geometry. Use the compound's structural features to benchmark new synthetic modifications and validate computational docking models informed by the CTPS1 crystal structure [REFS-3, REFS-4].

ADME/Tox Profiling of Lipophilic Thiazole-Benzamide Scaffolds

Deploy this compound in a panel of in vitro ADME/Tox assays (e.g., microsomal stability, CYP inhibition, hERG binding) to define the pharmacokinetic liabilities of the high-logP naphthalene-thiazole-benzamide sub-series. Its elevated calculated logP and rotatable bond count make it a representative tool for assessing permeability-solubility trade-offs in this chemotype, guiding the selection of back-up series with improved drug-like properties [5].

Negative Control for Antimicrobial Thiazole-Benzamide Screening

Utilize this compound as a CTPS1-targeted negative control in antibacterial screens against Staphylococcus or Enterobacteriaceae panels. Its explicit association with CTPS1 inhibition distinguishes it from FabH- or LpxC-targeted thiazole antimicrobials, enabling the identification of selective antibacterial hits that do not cross-react with the human CTPS1 target. Procure alongside a known FabH inhibitor (e.g., compound 1 in REFS-4) for direct comparative testing.

Quote Request

Request a Quote for 4-methoxy-N-(4-{[(naphthalen-1-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.